molecular formula C15H15N3O2S2 B2934243 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-39-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2934243
CAS No.: 2379972-39-9
M. Wt: 333.42
InChI Key: GPOAWGUQCZLELF-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling to form the furan-thiophene moiety. This intermediate is then reacted with a propyl-substituted thiadiazole carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other heterocyclic compounds that contain furan, thiophene, or thiadiazole moieties. Examples include:

Uniqueness: The uniqueness of this compound lies in its specific combination of heterocyclic structures and functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-4-12-14(22-18-17-12)15(19)16-8-11-7-10(9-21-11)13-5-3-6-20-13/h3,5-7,9H,2,4,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOAWGUQCZLELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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